molecular formula C21H21ClN4O3 B2600241 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954083-00-2

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2600241
CAS RN: 954083-00-2
M. Wt: 412.87
InChI Key: ZOELAEZHRCUWEY-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, commonly known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organogels as Novel Carriers for Dermal and Topical Drug Delivery

Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored for developing drug depot systems, illustrating as a novel dermal and topical drug delivery vehicle for non-steroidal anti-inflammatory drug molecules. This research presents a promising avenue for utilizing oxalamide derivatives in pharmaceutical formulations, offering a controlled release mechanism for active pharmaceutical ingredients (Uzan et al., 2016).

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, demonstrating the utility of oxalamide derivatives in facilitating chemical reactions involving aromatic and aliphatic primary amides. This catalytic activity underscores the importance of oxalamide compounds in synthetic organic chemistry, paving the way for innovative synthesis methods (De, Yin, & Ma, 2017).

DNA-Binding Properties and Cytotoxic Activities

Dicopper(II) complexes bridged by N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide have shown potent anticancer activities and the ability to interact with DNA through intercalation. This suggests a potential application of oxalamide derivatives in the development of anticancer drugs, providing a foundation for further investigation into their therapeutic potential (Li et al., 2012).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-17-7-6-16(13-23)18(12-17)25-21(28)20(27)24-8-9-26-10-11-29-19(14-26)15-4-2-1-3-5-15/h1-7,12,19H,8-11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELAEZHRCUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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